

# Application Note: Measuring P-gp Inhibition with ONT-093 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ont-093  |           |
| Cat. No.:            | B1684371 | Get Quote |

## Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2][3] This process plays a significant role in drug disposition, affecting absorption, distribution, and elimination.[4] P-gp overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Consequently, the inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents. **ONT-093** (also known as OC144-093) is a potent and selective, orally bioavailable inhibitor of P-gp. This application note provides detailed protocols for measuring the in vitro inhibition of P-gp by **ONT-093** using common assay methodologies.

### **Mechanism of Action**

**ONT-093** functions as a non-competitive or competitive inhibitor of P-gp, blocking the efflux of P-gp substrates. By binding to P-gp, **ONT-093** prevents the transport of chemotherapeutic agents and other substrate drugs out of the cell, thereby increasing their intracellular concentration and enhancing their cytotoxic or therapeutic effects. Preclinical studies have demonstrated that **ONT-093** can reverse MDR at nanomolar concentrations. It has been shown to block the binding of substrates like [3H]azidopine to P-gp and inhibit its ATPase activity.





Click to download full resolution via product page

Caption: Mechanism of P-gp Inhibition by ONT-093.

## **Data Summary**

The inhibitory activity of **ONT-093** against P-gp can be quantified by determining its half-maximal inhibitory concentration (IC50) or its effective concentration to reverse MDR (EC50). These values can vary depending on the cell line, the P-gp substrate used, and the specific assay methodology.



| Parameter | Assay Type              | Cell<br>Line/Syste<br>m                                | Substrate                                  | Reported<br>Value (ONT-<br>093/OC144-<br>093) | Reference |
|-----------|-------------------------|--------------------------------------------------------|--------------------------------------------|-----------------------------------------------|-----------|
| EC50      | MDR<br>Reversal         | P-gp<br>expressing<br>human<br>carcinoma<br>cell lines | Doxorubicin,<br>Paclitaxel,<br>Vinblastine | Average of<br>0.032 μM                        |           |
| IC50      | Cytotoxicity            | 15 normal<br>and tumor<br>cell lines                   | -                                          | >60 μM (non-<br>cytotoxic)                    |           |
| IC50      | P-gp ATPase<br>Activity | Purified P-gp                                          | -                                          | Inhibition<br>Observed                        | •         |
| Effect    | Caco-2<br>Transport     | Caco-2                                                 | Paclitaxel                                 | No significant inhibition observed            | -         |

Note: One study reported a lack of inhibitory effect of OC144-093 on paclitaxel transport in Caco-2 cells, which contrasts with other findings demonstrating its potent P-gp inhibition. This discrepancy may be due to specific experimental conditions or the choice of substrate and cell line.

## **Experimental Protocols**

Several in vitro assays can be employed to measure P-gp inhibition. The most common methods include bidirectional transport assays using cell monolayers, fluorescent substrate accumulation assays, and P-gp ATPase activity assays.

## Bidirectional Transport Assay using Caco-2 or MDCK-MDR1 Cells

This assay is considered a gold standard for assessing P-gp interactions. It measures the transport of a known P-gp substrate across a polarized cell monolayer in both the apical-to-



basolateral (A-B) and basolateral-to-apical (B-A) directions. P-gp inhibitors reduce the B-A efflux, resulting in a decreased efflux ratio (ER).

#### Materials:

- Caco-2 or MDCK-MDR1 cells
- Transwell inserts (e.g., 12- or 24-well plates)
- Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillinstreptomycin)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
- P-gp substrate (e.g., Digoxin, Paclitaxel)
- ONT-093
- Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
- LC-MS/MS or scintillation counter for substrate quantification

#### Protocol:

- Cell Seeding and Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts at an appropriate density. Culture for 18-21 days (Caco-2) or 4-7 days (MDCK-MDR1) to allow for monolayer formation and differentiation.
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Optionally, perform a permeability test with a paracellular marker like Lucifer yellow or mannitol.
- Preparation of Solutions: Prepare transport buffer containing the P-gp substrate at a specified concentration (e.g., 1-10  $\mu$ M). Prepare solutions of **ONT-093** at various concentrations (e.g., 0.01 to 50  $\mu$ M) in the transport buffer containing the substrate. Also prepare a solution with the positive control inhibitor.
- Transport Experiment:



- Wash the cell monolayers with warm transport buffer.
- For A-B transport, add the substrate solution (with or without **ONT-093**) to the apical chamber and fresh transport buffer to the basolateral chamber.
- For B-A transport, add the substrate solution (with or without ONT-093) to the basolateral chamber and fresh transport buffer to the apical chamber.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
- Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Quantify the concentration of the P-gp substrate using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
  - Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A \* C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial substrate concentration.
  - Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
  - Determine the percent inhibition of P-gp by ONT-093 by comparing the ER in the presence and absence of the inhibitor.
  - Plot the percent inhibition against the concentration of ONT-093 to determine the IC50 value.





Click to download full resolution via product page

Caption: Bidirectional Transport Assay Workflow.

## **Calcein-AM Retention Assay**

## Methodological & Application





This is a high-throughput fluorescence-based assay to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. P-gp actively effluxes Calcein-AM, reducing the intracellular fluorescence. P-gp inhibitors like **ONT-093** block this efflux, leading to increased intracellular calcein accumulation and fluorescence.

#### Materials:

- P-gp overexpressing cells (e.g., K562/MDR, KB-ChR-8-5) and parental control cells.
- 96-well black, clear-bottom plates.
- Culture medium.
- · Calcein-AM.
- ONT-093.
- Positive control inhibitor (e.g., Verapamil).
- Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

#### Protocol:

- Cell Seeding: Seed the P-gp overexpressing cells and parental cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
- Compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of ONT-093 or the positive control. Incubate for 30-60 minutes at 37°C.
- Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 μM.
  Incubate for 15-45 minutes at 37°C in the dark.
- Washing: Wash the cells three times with cold PBS or transport buffer to remove extracellular Calcein-AM.
- Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.



- Data Analysis:
  - Subtract the background fluorescence (wells with no cells).
  - Calculate the percentage of P-gp inhibition for each concentration of ONT-093 relative to the positive control (100% inhibition) and the untreated control (0% inhibition).
  - Plot the percent inhibition against the log concentration of ONT-093 to determine the IC50 value.

## P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of compounds with P-gp can either stimulate or inhibit its basal ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

#### Materials:

- P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
- · Assay buffer.
- MgATP.
- ONT-093.
- P-gp substrate/activator (e.g., Verapamil).
- P-gp inhibitor (e.g., Sodium orthovanadate, Na3VO4).
- Reagents for phosphate detection (e.g., malachite green-based reagent).
- 96-well plates.
- Plate reader for absorbance measurement.

#### Protocol:



- Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and various concentrations of ONT-093. Include controls for basal activity (no compound), stimulated activity (with a P-gp activator like verapamil), and inhibited activity (with Na3VO4).
- Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate Reaction: Start the reaction by adding MgATP to all wells.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
- Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.
- Measure Absorbance: After color development, measure the absorbance at the appropriate wavelength.
- Data Analysis:
  - Generate a standard curve using known concentrations of phosphate.
  - Calculate the amount of Pi released in each well.
  - The P-gp specific ATPase activity is the difference between the activity in the absence and presence of the specific inhibitor Na3VO4.
  - Determine the effect of ONT-093 on both the basal and the substrate-stimulated P-gp ATPase activity.
  - Plot the percentage of inhibition of stimulated ATPase activity against the concentration of ONT-093 to determine the IC50 value.

## Conclusion

The protocols described in this application note provide robust methods for characterizing the in vitro P-gp inhibitory activity of **ONT-093**. The choice of assay will depend on the specific research question and available resources. For a comprehensive profile, it is recommended to



use a combination of these assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. P-gp Inhibition Assay Creative Bioarray [dda.creative-bioarray.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of multidrug-resistance-linked P-glycoprotein PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which "Calculation" Method is the Most Accurate? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Measuring P-gp Inhibition with ONT-093 In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684371#measuring-p-gp-inhibition-with-ont-093-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com